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Compound of Interest

Compound Name: Antitumor agent-139

Cat. No.: B12364677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary
IT-139, also known as BOLD-100 or KP1339, is a pioneering ruthenium-based anticancer

agent that has shown promise in preclinical and early clinical studies. Its chemical designation

is sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]. Unlike traditional platinum-based

chemotherapeutics that primarily target DNA, IT-139 exhibits a distinct mechanism of action

centered on the induction of endoplasmic reticulum (ER) stress and immunogenic cell death

(ICD). This guide provides a comprehensive overview of the compound's structure, mechanism

of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Chemical Structure
IT-139 is a coordination complex with a central ruthenium atom in the +3 oxidation state. The

ruthenium core is coordinated to four chloride ions and two 1H-indazole ligands in a trans

configuration. The complex is a salt with a sodium counter-ion.

Chemical Name: Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)][1]

Molecular Formula: C₁₄H₁₂Cl₄N₄NaRu

Molecular Weight: 502.15 g/mol
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Mechanism of Action
The primary mechanism of action of IT-139 involves the targeting of the 78-kilodalton glucose-

regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum and a master

regulator of the unfolded protein response (UPR).[2][3]

1. GRP78 Inhibition and the Unfolded Protein Response:

In the high-stress tumor microenvironment, cancer cells upregulate GRP78 to manage the

increased demand for protein folding and to promote survival. IT-139 is believed to be reduced

from Ru(III) to the more active Ru(II) species within the reductive environment of the tumor.

This activated form then suppresses the stress-induced upregulation of GRP78.[2][4] This

inhibition disrupts ER homeostasis, leading to an accumulation of unfolded proteins and

overwhelming the cell's adaptive capacity. The resulting sustained ER stress triggers apoptosis,

or programmed cell death, in cancer cells. Notably, IT-139 demonstrates a preferential effect on

cancer cells over normal cells.
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Caption: IT-139 mechanism of action via GRP78 inhibition.

2. Induction of Immunogenic Cell Death (ICD):
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A crucial aspect of IT-139's anticancer activity is its ability to induce immunogenic cell death

(ICD). ICD is a form of apoptosis that stimulates an adaptive immune response against tumor

cells. This process is characterized by the release of damage-associated molecular patterns

(DAMPs) from dying cancer cells.

The key hallmarks of ICD induced by IT-139 include:

Calreticulin (CRT) Exposure: The translocation of CRT from the ER lumen to the cell surface,

which acts as an "eat-me" signal for dendritic cells.

HMGB1 Release: The passive release of High Mobility Group Box 1 (HMGB1) from the

nucleus of late apoptotic/necrotic cells, which acts as a pro-inflammatory signal.

ATP Secretion: The active secretion of adenosine triphosphate (ATP) from dying cells, which

serves as a "find-me" signal to attract immune cells.

The induction of ICD by IT-139 suggests its potential for synergistic effects when combined with

immunotherapy, such as immune checkpoint inhibitors.
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Caption: IT-139-induced immunogenic cell death pathway.

Quantitative Data
In Vitro Cytotoxicity
The cytotoxic activity of IT-139 has been evaluated against a panel of human cancer cell lines.

The half-maximal inhibitory concentration (IC50) values are summarized below.
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Cell Line Cancer Type
Exposure Time
(h)

IC50 (µM) Reference

HCT116 Colon Carcinoma 72 108.9

HCT116 Colon Carcinoma 3 117.6

HCT116 Colon Carcinoma 1 182

SW480 Colon Carcinoma 72 >250

HT29 Colon Carcinoma 72 165.7

Preclinical In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the antitumor activity of IT-139.

Tumor Model Treatment
Dosing
Schedule

Tumor Growth
Inhibition (%)

Reference

HCT-116

Xenograft
HM-3 (3 mg/kg) Not Specified

71.5 (by tumor

mass)

HCT-116

Xenograft
HM-3 (12 mg/kg) Not Specified

59.2 (by tumor

mass)

HCT-116

Xenograft
HM-3 (48 mg/kg) Not Specified

36.0 (by tumor

mass)

Non-Small Cell

Lung Cancer

Xenograft

QBI-139 +

Cisplatin

15 mg/kg i.p.

once weekly
96

Phase I Clinical Trial Data
A first-in-human, open-label, dose-escalation Phase I study (NCT01415297) of IT-139 was

conducted in patients with advanced solid tumors.
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Parameter Value Reference

Number of Patients 46

Dose Range 20 - 780 mg/m²

Maximum Tolerated Dose

(MTD)
625 mg/m²

Dosing Schedule
Intravenous infusions on days

1, 8, and 15 of a 28-day cycle

Pharmacokinetics First-order linear

Objective Response
1 Partial Response (Carcinoid

Tumor)

Disease Stabilization 9 Stable Diseases

Common Adverse Events

(≥20%)

Nausea, fatigue, vomiting,

anemia, dehydration (mostly

≤grade 2)

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of IT-139 on cancer cell lines.

Materials:

Cancer cell lines

Complete cell culture medium

96-well plates

IT-139 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with

5% CO₂.

Compound Treatment: Prepare serial dilutions of IT-139 in complete culture medium.

Remove the medium from the wells and add 100 µL of the medium containing different

concentrations of IT-139. Include a vehicle control (DMSO).

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at

37°C and 5% CO₂.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization

solution to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells and determine the IC50 value.

Western Blot for GRP78
This protocol is used to detect changes in GRP78 protein expression following IT-139

treatment.

Materials:

Cell lysates from IT-139 treated and control cells

RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibody (anti-GRP78)

HRP-conjugated secondary antibody

Chemiluminescence substrate and imaging system

Procedure:

Cell Lysis: Treat cells with IT-139 at the desired concentrations and time points. Wash cells

with ice-cold PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the

proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary anti-GRP78 antibody overnight

at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the

ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Calreticulin (CRT) Exposure Assay (Flow Cytometry)
This protocol quantifies the surface exposure of CRT on cells undergoing ICD.
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Materials:

Treated and control cells

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (optional, for intracellular staining control)

Blocking buffer (e.g., PBS with 1% BSA)

Primary antibody against CRT

Fluorochrome-conjugated secondary antibody

Propidium Iodide (PI) or DAPI for viability staining

Flow cytometer

Procedure:

Cell Preparation: After treatment with IT-139, harvest cells and wash with cold PBS.

Staining: Resuspend cells in blocking buffer and incubate with the primary anti-CRT antibody

for 1 hour on ice.

Secondary Antibody: Wash the cells and resuspend in blocking buffer containing the

fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

Viability Staining: Wash the cells and resuspend in PBS containing PI or DAPI.

Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live cell population

(PI/DAPI negative) and quantify the percentage of CRT-positive cells.

HMGB1 Release Assay (ELISA)
This protocol measures the concentration of HMGB1 released into the cell culture supernatant.
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Materials:

Cell culture supernatants from treated and control cells

HMGB1 ELISA kit

Microplate reader

Procedure:

Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to

remove any cell debris.

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically

involves:

Adding standards and samples to the antibody-pre-coated wells.

Incubating with a biotin-conjugated detection antibody.

Adding streptavidin-HRP.

Adding a substrate solution to develop the color.

Stopping the reaction and measuring the absorbance.

Data Analysis: Calculate the concentration of HMGB1 in the samples based on the standard

curve.

ATP Secretion Assay (Luminescence)
This protocol quantifies the amount of ATP released into the extracellular medium.

Materials:

Cell culture supernatants from treated and control cells

ATP luminescent assay kit (containing luciferase and luciferin)
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Luminometer

Procedure:

Sample Collection: After treatment, collect the cell culture supernatant.

Assay: Perform the ATP assay according to the manufacturer's instructions. This generally

involves:

Adding the ATP-releasing reagent to the samples.

Adding the luciferase/luciferin reagent.

Measuring the luminescence immediately in a luminometer.

Data Analysis: Calculate the concentration of ATP in the samples based on an ATP standard

curve.

Conclusion
IT-139 is a promising ruthenium-based anticancer compound with a novel mechanism of action

that distinguishes it from traditional chemotherapies. Its ability to inhibit GRP78 and induce

immunogenic cell death provides a strong rationale for its continued development, both as a

monotherapy and in combination with other anticancer agents, particularly immunotherapies.

The data and protocols presented in this guide offer a comprehensive resource for researchers

and drug developers interested in furthering the understanding and clinical application of this

innovative therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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